molecular formula C14H8O3 B14138702 2-Hydroxyphenanthrene-9,10-dione CAS No. 4088-81-7

2-Hydroxyphenanthrene-9,10-dione

Cat. No.: B14138702
CAS No.: 4088-81-7
M. Wt: 224.21 g/mol
InChI Key: RZZDCWPYYHGHSM-UHFFFAOYSA-N
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Description

2-Hydroxyphenanthrene-9,10-dione is an organic compound belonging to the class of hydroxyquinones It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyphenanthrene-9,10-dione can be synthesized through various methods. One common approach involves the regioselective functionalization of 9-hydroxyphenanthrene. This process typically includes the use of specific reagents and catalysts to achieve the desired product . Another method involves the oxidative cyclization of 1,2-diaminobenzene with 9,10-phenanthrenequinone .

Industrial Production Methods

Industrial production of this compound often involves large-scale preparation from phenanthrene, which is abundant in coal tar. The process includes several steps of purification and functionalization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyphenanthrene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific solvents and temperatures to optimize the yield .

Major Products

The major products formed from these reactions include various hydroxyquinone and hydroquinone derivatives, which have significant applications in organic synthesis and material science .

Scientific Research Applications

2-Hydroxyphenanthrene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyphenanthrene-9,10-dione involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. The exact molecular targets and pathways are still under investigation, but its ability to modulate oxidative stress and cellular signaling pathways is of particular interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyphenanthrene-9,10-dione stands out due to its specific functional groups and reactivity patterns. Its ability to undergo regioselective functionalization makes it a valuable compound in organic synthesis and material science .

Properties

CAS No.

4088-81-7

Molecular Formula

C14H8O3

Molecular Weight

224.21 g/mol

IUPAC Name

2-hydroxyphenanthrene-9,10-dione

InChI

InChI=1S/C14H8O3/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7,15H

InChI Key

RZZDCWPYYHGHSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)C(=O)C2=O

Origin of Product

United States

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